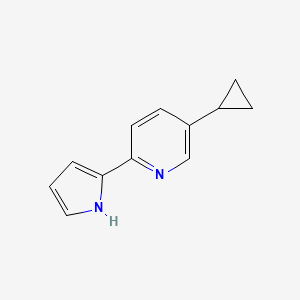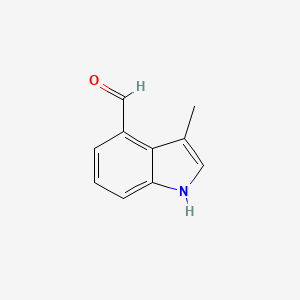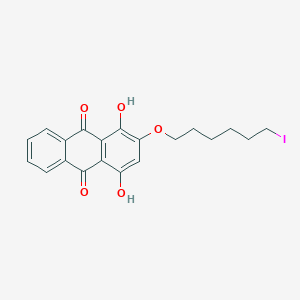
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of hydroxyl groups at positions 1 and 4, and an iodohexyl ether substituent at position 2 on the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Etherification: The iodohexyl ether substituent is introduced through an etherification reaction. This involves the reaction of the hydroxylated anthraquinone with 6-iodohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Large-scale synthesis of anthracene-9,10-dione.
Hydroxylation and Etherification: Sequential hydroxylation and etherification reactions under controlled conditions to ensure high yield and purity.
Purification: The final product would be purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the iodohexyl ether substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the iodohexyl ether substituent.
2-Hydroxyanthraquinone: Contains only one hydroxyl group.
1,4-Dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to the presence of both hydroxyl groups and the iodohexyl ether substituent, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61556-34-1 |
|---|---|
Fórmula molecular |
C20H19IO5 |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2-(6-iodohexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19IO5/c21-9-5-1-2-6-10-26-15-11-14(22)16-17(20(15)25)19(24)13-8-4-3-7-12(13)18(16)23/h3-4,7-8,11,22,25H,1-2,5-6,9-10H2 |
Clave InChI |
FAMGPJPHEOUUDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


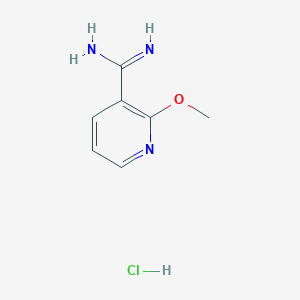
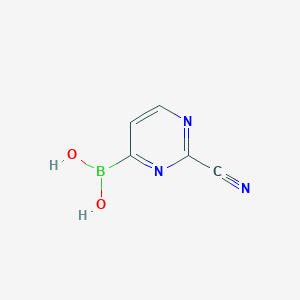


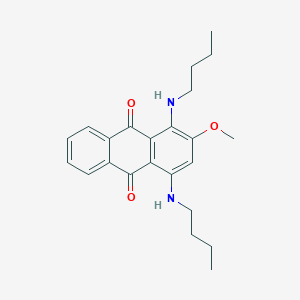
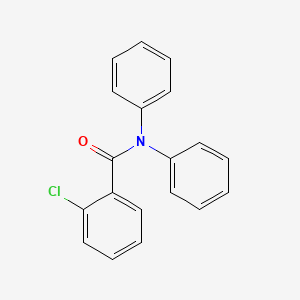
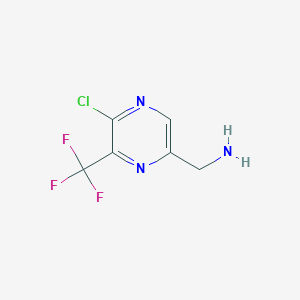
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
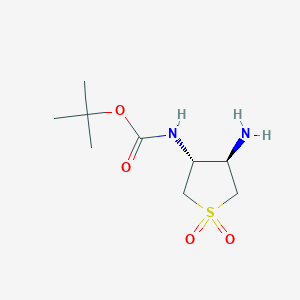
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
